DHU-Se1

Description

Properties

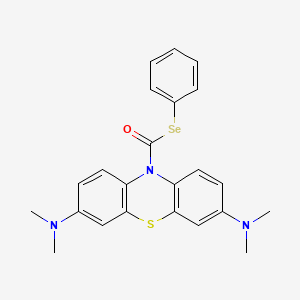

Molecular Formula |

C23H23N3OSSe |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

Se-phenyl 3,7-bis(dimethylamino)phenothiazine-10-carboselenoate |

InChI |

InChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3 |

InChI Key |

WQSQAXZTOLTYGN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Structural Architecture of DHU-Se1: A Technical Guide

Presumed Identity: DHU-Se1 is identified as a novel selenium-enriched polysaccharide derived from the medicinal plant Dendrobium huoshanense. This guide synthesizes available data on analogous polysaccharides from this species to present a comprehensive overview of its structural characteristics for researchers, scientists, and drug development professionals.

Physicochemical Properties

The structural elucidation of this compound, based on analogous compounds, reveals a complex heteropolysaccharide. The integration of selenium into the polysaccharide backbone is a key characteristic, potentially influencing its bioactivity.

Table 1: Molecular Weight of Polysaccharides from Dendrobium huoshanense

| Polysaccharide Fraction | Molecular Weight (Da) | Source |

| DHP1A | 6,700 | [1] |

| DHP-W2 | 73,000 | [2] |

| DHPs-1 | 50,000 | [3][4][5] |

Table 2: Monosaccharide Composition of Polysaccharides from Dendrobium huoshanense

| Polysaccharide Fraction | Mannose (%) | Glucose (%) | Galactose (%) | Xylose (%) | Rhamnose (%) | Galacturonic Acid (%) | Other (%) | Source |

| DHP1A | Major | Major | Trace | - | - | - | - | [1] |

| DHP-W2 | - | 47.8 | 21.7 | 43.5 | - | Trace | - | [2] |

| DHPs-1 | 14.23 | 65.04 | 8.17 | 1.25 | 2.34 | 6.41 | Arabinose (0.95), Glucuronic Acid (0.61), Fructose (0.24), D-glucosamine hydrochloride (0.24) | [3][4] |

Structural Configuration

Analysis of related polysaccharides indicates that this compound likely possesses a backbone composed of β-(1→4)-linked D-glucopyranosyl and β-(1→4)-linked D-mannopyranosyl residues. Branches containing terminal β-D-galactopyranosyl units are also anticipated. The selenium is likely incorporated as a selenoglycoside or is part of a seleno-amino acid linked to the polysaccharide.

Experimental Protocols

The structural characterization of this compound would involve a multi-step approach common in polysaccharide chemistry.

Extraction and Purification

A standardized workflow is employed to isolate and purify the polysaccharide.

Molecular Weight Determination

High-Performance Gel Permeation Chromatography (HPGPC) is the standard method for determining the molecular weight of polysaccharides.

-

System: An HPGPC system equipped with a refractive index detector (RID).

-

Column: A series of gel permeation columns (e.g., TSK-GEL) with a range of pore sizes suitable for separating polysaccharides.

-

Mobile Phase: Typically an aqueous buffer such as 0.1 M sodium nitrate.

-

Calibration: The system is calibrated with dextran standards of known molecular weights to generate a calibration curve.

-

Analysis: The purified polysaccharide sample is dissolved in the mobile phase, filtered, and injected into the system. The retention time is used to calculate the average molecular weight relative to the dextran standards.

Monosaccharide Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to determine the monosaccharide composition.

-

Hydrolysis: The polysaccharide is hydrolyzed to its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

-

Reduction: The resulting monosaccharides are reduced to their corresponding alditols with sodium borohydride.

-

Acetylation: The alditols are then acetylated using acetic anhydride to form alditol acetates, which are volatile.

-

GC-MS Analysis: The alditol acetates are separated and identified by GC-MS. The retention times and mass spectra are compared to those of known monosaccharide standards.

Glycosidic Linkage Analysis

Methylation analysis followed by GC-MS is the primary method for determining the glycosidic linkages.

-

Methylation: The free hydroxyl groups of the polysaccharide are methylated.

-

Hydrolysis: The methylated polysaccharide is hydrolyzed.

-

Reduction and Acetylation: The resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation patterns in the mass spectra reveal the positions of the original glycosidic linkages.

Hypothetical Signaling Pathway

Selenium-enriched polysaccharides have been shown to exhibit various bioactivities, including immunomodulation and antioxidant effects. A plausible mechanism of action could involve the activation of key signaling pathways in immune cells.

This guide provides a foundational understanding of the likely structure of this compound based on current scientific literature on related compounds. Further empirical studies are necessary for the definitive structural elucidation and confirmation of its biological activities.

References

- 1. Structural characterization and antioxidant activity of a low-molecular polysaccharide from Dendrobium huoshanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globethesis.com [globethesis.com]

- 3. Frontiers | Structure and Bioactivities of a Novel Polysaccharide Extracted From Dendrobium huoshanense by Subcritical Water [frontiersin.org]

- 4. Structure and Bioactivities of a Novel Polysaccharide Extracted From Dendrobium huoshanense by Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Bioactivities of a Novel Polysaccharide Extracted From Dendrobium huoshanense by Subcritical Water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Composition of Polysaccharides from Dendrobium huoshanense, with a Focus on Selenium-Enriched Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, analytical methodologies, and biological pathways associated with polysaccharides derived from Dendrobium huoshanense. While the specific designation "DHU-Se1" appears in literature as an anti-inflammatory agent, detailed compositional data for a polysaccharide under this exact name is not extensively published.[1][2][3][4] This document synthesizes available data on polysaccharides from Dendrobium huoshanense (DHPs) and the characteristics of selenium-enriched polysaccharides (Se-polysaccharides) to provide a robust framework for understanding these complex biopolymers.

Recent studies have successfully cultivated selenium-enriched Dendrobium huoshanense, finding that organic selenium constitutes 83.70% of the total selenium content.[5][6] Within this organic fraction, selenopolysaccharides account for a significant portion (29.20%).[5][6]

Quantitative Chemical Composition

The chemical composition of polysaccharides from Dendrobium huoshanense can vary based on the extraction and purification methods employed. The following table summarizes the quantitative data for a well-characterized polysaccharide, DHPs-1, extracted using subcritical water.

| Parameter | DHPs-1 | Reference Polysaccharides from D. huoshanense |

| Molecular Weight (Mw) | 5.0 × 10⁴ Da | 3,200 – 8,090,000 Da[7][8] |

| Monosaccharide Composition | ||

| Glucose (Glc) | 65.04% | Predominant monosaccharide[9] |

| Mannose (Man) | 14.23% | Key component[9] |

| Galactose (Gal) | 8.17% | Common component[9] |

| Galacturonic Acid | 6.41% | Present[9] |

| Rhamnose (Rha) | 2.34% | Present[9] |

| Xylose (Xyl) | 1.25% | Common component[9] |

| Selenium (Se) Content | Not reported | 29.20% of organic selenium is in selenopolysaccharides[5][6] |

Experimental Protocols

The characterization of DHU-Se polysaccharides involves a multi-step process, from cultivation and extraction to detailed structural analysis.

-

Selenium Enrichment: Selenium-enriched Dendrobium huoshanense is cultivated in vitro on a specialized medium, such as MS medium supplemented with sodium selenite (e.g., 3 mg/L), to facilitate the biological incorporation of selenium into its organic constituents, including polysaccharides.[5][6]

-

Crude Polysaccharide Extraction: A common method for extraction is Subcritical Water Extraction . The dried plant material is subjected to extraction with water at elevated temperatures (e.g., 65°C) and pressures.[9] This is followed by centrifugation to remove solid residues, concentration of the supernatant, and precipitation of the crude polysaccharides using absolute ethanol. The precipitate is then collected and dialyzed to remove small molecules.[9]

-

Deproteinization and Decolorization: The crude polysaccharide extract is treated to remove protein and pigment contaminants.

-

Column Chromatography: Further purification is achieved using chromatographic techniques. A typical workflow involves:

-

Anion-Exchange Chromatography: The sample is passed through a DEAE-52 cellulose column, and fractions are eluted with a stepwise gradient of NaCl (e.g., deionized water, 0.1 M NaCl, 0.3 M NaCl) to separate polysaccharides based on charge.[9]

-

Size-Exclusion Chromatography: The collected fractions are further purified on a Sephadex G-100 column to separate polysaccharides based on molecular size.[9]

-

-

Total Selenium Analysis: The total selenium content in the enriched plant material and purified polysaccharides is quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5]

-

Monosaccharide Composition Analysis:

-

Acid Hydrolysis: The purified polysaccharide sample (approx. 5 mg) is completely hydrolyzed into its constituent monosaccharides using trifluoroacetic acid (TFA) (e.g., 2 M TFA at 121°C for 2 hours).[9]

-

Chromatographic Analysis: The resulting monosaccharides are identified and quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) on a system equipped with a specialized carbohydrate column like a CarboPac PA-20.[9]

-

-

Molecular Weight Determination: The weight-average molecular weight (Mw) and polydispersity of the polysaccharide are determined by High-Performance Size-Exclusion Chromatography (HP-SEC).[10]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound analysis and its proposed biological mechanism of action.

Polysaccharides from various Dendrobium species are known to exert immunomodulatory effects by activating macrophages.[11] This activation is frequently mediated through the Toll-like receptor 4 (TLR4) signaling pathway, which culminates in the production of various cytokines.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dendrobium huoshanense C.Z.Tang et S.J.Cheng: A Review of Its Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dendrobium huoshanense C.Z.Tang et S.J.Cheng: A Review of Its Traditional Uses, Phytochemistry, and Pharmacology [frontiersin.org]

- 9. Structure and Bioactivities of a Novel Polysaccharide Extracted From Dendrobium huoshanense by Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and immunomodulatory activity of polysaccharides derived from Dendrobium tosaense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Refined polysaccharide from Dendrobium devonianum resists H1N1 influenza viral infection in mice by activating immunity through the TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of Polysaccharide from Dendrobium nobile Lindl. and Its Mode of Action on TLR4 to Exert Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Enigma of DHU-Se1: An Examination of a Novel Scientific Term

An extensive review of publicly available scientific literature and databases has revealed no specific molecule, compound, or biological entity designated as "DHU-Se1." This suggests that "this compound" may be a novel, proprietary, or internal nomenclature not yet disclosed in the public domain, or potentially a misinterpretation of an existing scientific term.

While the precise origin and source of "this compound" remain elusive, the components of its name may offer clues to its potential nature. "DHU" is a common abbreviation for dihydrouridine, a modified pyrimidine base found in transfer RNA (tRNA).[1] The "-Se1" suffix could speculatively point towards a selenium-containing compound or a specific variant or derivative in a series. However, without further information, this remains conjectural.

For the benefit of researchers, scientists, and drug development professionals, this guide will explore related and potentially relevant established scientific concepts that may be connected to the components of the term "this compound."

Potential Areas of Relevance

Dihydrouridine and its Significance

Dihydrouridine (D) is a post-transcriptionally modified nucleoside that is abundant in the tRNA of bacteria and eukaryotes.[1] The enzyme responsible for its synthesis is dihydrouridine synthase.[2] The presence of dihydrouridine in the "D-loop" of tRNA contributes to the molecule's three-dimensional structure and stability.

Selenium in Drug Development

Selenium is a trace element with known antioxidant properties and is being investigated for its therapeutic potential in various diseases. Selenocysteine, the 21st proteinogenic amino acid, incorporates selenium into selenoproteins, which play critical roles in redox homeostasis and other cellular processes. The unique chemical properties of selenium make it an attractive element for the design of novel therapeutic agents.

Hypothetical Signaling and Experimental Workflows

Given the lack of concrete information on "this compound," we present a hypothetical experimental workflow for the characterization of a novel selenium-containing compound, which we will refer to as "Compound X-Se," that may share characteristics with the speculative nature of "this compound."

Figure 1: Hypothetical Workflow for Characterization of a Novel Selenium Compound

References

A Comprehensive Technical Guide to 5,6-Dihydrouracil (DHU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydrouracil (DHU), a pyrimidine derivative, is a critical intermediate in the catabolism of uracil.[1][2][3] As a reduced form of uracil, it plays a significant role in various biological processes, including nucleic acid metabolism.[4] This document provides an in-depth overview of the physical and chemical properties of DHU, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological functions and associated metabolic pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.

Physicochemical Properties

DHU is a white to light beige crystalline powder.[2][5] It is a pyrimidine obtained by the formal addition of hydrogen across the 5,6-position of uracil.[5][6][7]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H6N2O2 | [4][6][8] |

| Molecular Weight | 114.10 g/mol | [6][8] |

| Melting Point | 279 - 281 °C | [6][9] |

| Appearance | White to light beige crystalline powder | [2][5] |

| Solubility | Soluble in Sodium Hydroxide. Water: 6.67 mg/mL (ultrasonic and warming to 60°C). DMSO: 14.29 mg/mL (ultrasonic may be needed). | [10][11] |

| pKa (Strongest Acidic) | 11.73 - 12.10 | [9][10] |

Chemical Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | 1,3-diazinane-2,4-dione | [6] |

| CAS Number | 504-07-4 | [4][6] |

| SMILES | O=C1NC(=O)NCC1 | [4] |

| InChI | InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of DHU.

NMR Spectroscopy

-

¹H NMR (500 MHz, H₂O, pH 7.00): δ 3.45, 2.69, 3.43, 2.66, 3.46, 2.67 ppm.[6]

-

¹³C NMR (15.08 MHz, DMSO-d₆): δ 153.90, 170.97, 35.27, 30.34 ppm.[6]

Mass Spectrometry

-

GC-MS and LC-MS data are available , indicating characteristic fragmentation patterns useful for identification in complex biological samples.[6]

Experimental Protocols

Synthesis of Phenyl Dihydrouracils

This protocol describes a general procedure for the preparation of phenyl dihydrouracils, which are derivatives of DHU.

Experimental Workflow: Synthesis of Phenyl Dihydrouracils

Caption: Workflow for the synthesis of phenyl dihydrouracils.

Methodology:

-

A solution of 4-hydroxyaniline (40.0 mmol) in toluene (50 mL) is prepared in a 250 mL flask with a magnetic stirring bar.

-

Acrylic acid (52.0 mmol) is added to the solution.

-

The reaction mixture is stirred at 110 °C until the starting material disappears, as monitored by Thin Layer Chromatography (TLC).

-

The toluene is then removed using a rotary evaporator.

-

Acetic acid (60 mL) and urea (120.0 mmol) are added to the flask.

-

The mixture is heated to 120 °C for 16 hours.

-

Most of the acetic acid is removed via rotary evaporation.

-

The remaining residue is dissolved in water (100 mL).

-

The aqueous solution is extracted with ethyl acetate (3 x 100 mL) to yield the product.[12]

One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils

A more recent and efficient method involves a one-step, regioselective synthesis of N-1-substituted dihydrouracils. This approach utilizes a Palladium-catalyzed cross-coupling reaction between DHU and aryl electrophiles. This method is noted for being cost-effective, scalable, and high-yielding, and it avoids the need for protecting group strategies.[13][14]

Biological Significance and Signaling Pathways

DHU is a key intermediate in the catabolism of uracil and the chemotherapy drug 5-fluorouracil (5-FU).[1][15] The metabolic pathway involves the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of pyrimidines.[15]

Pyrimidine Catabolic Pathway

Caption: The catabolic pathway of uracil to β-alanine.

The breakdown of uracil begins with its reduction to dihydrouracil, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD).[9] Subsequently, dihydropyrimidinase (DHP) hydrolyzes DHU to N-carbamyl-beta-alanine.[9] Finally, beta-ureidopropionase catalyzes the conversion of N-carbamyl-beta-alanine into beta-alanine.[9]

Deficiencies in the enzymes of this pathway, such as dihydropyrimidinase deficiency, can lead to metabolic disorders characterized by increased levels of dihydrouracil and uracil in the urine.[9] The ratio of dihydrouracil to uracil in plasma is also used as a predictive marker for 5-fluorouracil-related toxicity in cancer patients.[7]

Furthermore, derivatives of dihydrouracil have been identified as inhibitors of HCV NS5B polymerase, indicating their potential as antiviral agents.[16] Substituted phenyl dihydrouracils have also been developed as novel ligands for the E3 ubiquitin ligase cereblon (CRBN), which is a key component in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation in cancer therapy.[17]

Conclusion

5,6-Dihydrouracil is a molecule of significant interest in biochemistry and pharmacology. Its role as a key metabolic intermediate provides a window into fundamental cellular processes and their dysregulation in disease. The development of novel synthetic routes to DHU and its derivatives continues to open new avenues for research, particularly in the fields of oncology and virology. This technical guide provides a foundational understanding of DHU's core properties and functions, serving as a valuable resource for professionals in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CAS 504-07-4: Dihydrouracil | CymitQuimica [cymitquimica.com]

- 5. 5,6-DIHYDROURACIL | 504-07-4 [chemicalbook.com]

- 6. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 8. 5,6-Dihydrouracil | 504-07-4 | FD08412 | Biosynth [biosynth.com]

- 9. Human Metabolome Database: Showing metabocard for Dihydrouracil (HMDB0000076) [hmdb.ca]

- 10. 5,6-DIHYDROURACIL Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. glpbio.com [glpbio.com]

- 12. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Identification of aryl dihydrouracil derivatives as palm initiation site inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DHU-Se1: A Novel Selenium-Based Modulator of Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of DHU-Se1, a novel selenium-releasing agent with potent anti-inflammatory properties.

Core Molecular Attributes of this compound

This compound is a synthetic organoselenium compound designed to exert its biological effects through the targeted release of reactive selenium species.

| Property | Value |

| Molecular Weight | 468.47 g/mol |

| Chemical Formula | C₂₃H₂₃N₃OSSe |

Mechanism of Action: Inhibition of M1 Macrophage Polarization

This compound has been identified as a potent modulator of macrophage function, specifically by inhibiting the polarization of macrophages from a quiescent state (M0) to a pro-inflammatory M1 phenotype. This targeted action is central to its anti-inflammatory effects.

The primary mechanism of this compound involves the stimulation of macrophages to release reactive selenium compounds. These compounds, in turn, suppress the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). By downregulating these critical signaling molecules, this compound effectively dampens the inflammatory cascade.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects by blocking M1 macrophage polarization.

Caption: this compound stimulates the release of reactive selenium, which blocks M1 macrophage polarization and subsequent inflammatory responses.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the anti-inflammatory effects of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Macrophage Polarization Assay

This assay is designed to evaluate the effect of this compound on the differentiation of macrophages into the M1 pro-inflammatory phenotype.

Workflow Diagram

Caption: Workflow for assessing the impact of this compound on macrophage polarization.

Detailed Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

M0 Differentiation: For primary cells, differentiate monocytes into M0 macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF).

-

Stimulation and Treatment: Seed M0 macrophages and allow them to adhere. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours) before stimulating with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization.

-

Incubation: Incubate the cells for a period sufficient to induce M1 marker expression (typically 24 to 48 hours).

-

Analysis:

-

Flow Cytometry: Analyze the expression of M1 surface markers such as CD80 and CD86.

-

Quantitative PCR (qPCR): Measure the mRNA levels of Nos2 (iNOS) and Tnf.

-

ELISA: Quantify the concentration of TNF-α in the cell culture supernatant.

-

Western Blot: Determine the protein levels of iNOS.

-

TNF-α Expression Analysis (ELISA)

This protocol quantifies the amount of TNF-α secreted by macrophages in response to inflammatory stimuli and the inhibitory effect of this compound.

Detailed Methodology:

-

Sample Collection: After the incubation period described in the macrophage polarization assay, collect the cell culture supernatants.

-

ELISA Procedure: Perform a sandwich ELISA using a commercial kit for TNF-α according to the manufacturer's instructions.

-

Standard Curve: Generate a standard curve using recombinant TNF-α of known concentrations.

-

Quantification: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

iNOS Expression Analysis (Western Blot)

This protocol determines the protein level of iNOS in macrophages to assess the inhibitory effect of this compound.

Detailed Methodology:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

biological activity of DHU-Se1

An in-depth search for "DHU-Se1" and its biological activities has yielded no specific publicly available data or scientific literature that would allow for the creation of a detailed technical guide as requested. The search results did not contain any information about a molecule or compound with this designation.

Therefore, it is not possible to provide a summary of its quantitative data, detail its experimental protocols, or create diagrams of its signaling pathways.

To proceed with your request, please provide additional information or clarification on "this compound". This could include:

-

The full name or alternative names of the compound.

-

The source of the compound (e.g., natural product, synthetic molecule).

-

Any known or suspected biological targets or pathways.

-

Relevant publications or internal research documents.

Once more specific information is available, a comprehensive technical guide can be developed to meet your requirements.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of DHU-Se1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction and purification of DHU-Se1, a novel selenium-containing polysaccharide with significant therapeutic potential. The protocols detailed herein are based on established methodologies for the isolation of bioactive polysaccharides from natural sources. These application notes will cover various extraction techniques, including Hot Water Extraction (HWE), Ultrasound-Assisted Extraction (UAE), and Enzyme-Assisted Extraction (EAE), followed by a multi-step purification process. Furthermore, we present a hypothetical signaling pathway potentially modulated by this compound, offering a basis for mechanistic studies.

Introduction

This compound is a putative selenium-containing polysaccharide isolated from a unique plant source, exhibiting promising bioactivities. The precise extraction and purification of this compound are critical for its characterization and the investigation of its therapeutic efficacy. This guide offers detailed protocols to ensure high yield and purity of the target compound, facilitating further research and development.

Extraction Methodologies

The choice of extraction method can significantly impact the yield, physicochemical properties, and biological activity of the polysaccharide.[1] Below are comparative protocols for three commonly employed extraction techniques.

Hot Water Extraction (HWE)

A traditional and widely used method for polysaccharide extraction.

Protocol:

-

Preparation of Raw Material: Dry the plant material at 60°C and grind it into a fine powder.

-

Degreasing: Reflux the powder with 95% ethanol for 4 hours to remove lipids. Dry the residue.

-

Extraction: Mix the degreased powder with deionized water at a specific solid-liquid ratio (e.g., 1:20 w/v). Heat the mixture at a set temperature (e.g., 90°C) for a defined duration (e.g., 2 hours) with constant stirring.

-

Filtration and Concentration: Filter the extract through gauze and centrifuge to remove insoluble residues. Concentrate the supernatant under reduced pressure.

-

Precipitation: Add ethanol to the concentrated extract to a final concentration of 80% (v/v) and let it stand overnight at 4°C to precipitate the crude polysaccharide.

-

Collection and Drying: Collect the precipitate by centrifugation, wash it with absolute ethanol, and dry it to obtain crude this compound.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency, often resulting in higher yields in shorter times.[2]

Protocol:

-

Preparation and Degreasing: Follow steps 1 and 2 of the HWE protocol.

-

Ultrasonic Treatment: Suspend the degreased powder in deionized water. Place the suspension in an ultrasonic bath or use an ultrasonic probe.

-

Extraction Parameters: Set the ultrasonic power (e.g., 400 W), temperature (e.g., 70°C), and time (e.g., 30 minutes).

-

Post-Extraction Processing: Follow steps 4-6 of the HWE protocol.

Enzyme-Assisted Extraction (EAE)

EAE employs enzymes like cellulase and pectinase to break down the plant cell wall, facilitating the release of intracellular polysaccharides.[3]

Protocol:

-

Preparation and Degreasing: Follow steps 1 and 2 of the HWE protocol.

-

Enzymatic Hydrolysis: Suspend the degreased powder in a buffer solution with an optimal pH for the selected enzyme(s) (e.g., pH 5.0 for cellulase). Add the enzyme(s) (e.g., cellulase, pectinase) at a specific concentration.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 50°C) for a set time (e.g., 2 hours) with gentle shaking.[3]

-

Enzyme Inactivation: Heat the mixture to 90°C for 10 minutes to inactivate the enzymes.

-

Post-Extraction Processing: Follow steps 4-6 of the HWE protocol.

Quantitative Data on Extraction Methods

The following table summarizes typical data obtained from different extraction methods for plant polysaccharides, which can be used as a reference for optimizing this compound extraction.

| Extraction Method | Solid-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

| Hot Water Extraction (HWE) | 1:20 | 90 | 120 | N/A | ~5-10 | General |

| Ultrasound-Assisted Extraction (UAE) | 1:20 | 81 | 20 | 810 | 10.86 | [2] |

| Enzyme-Assisted Extraction (EAE) | 1:25 | 50 | 120 | N/A | ~12-15 | [3] |

| Ultrasound-Assisted Deep Eutectic Solvent Extraction | 1:26 | 80 | 51 | 82 | >40 | [2] |

Purification Protocol

Crude this compound extract requires further purification to remove proteins, pigments, and other impurities.

Protocol:

-

Deproteinization:

-

Sevag Method: Dissolve the crude polysaccharide in water. Add Sevag reagent (chloroform:n-butanol = 4:1 v/v) at a 1:3 ratio (reagent:solution). Shake vigorously for 30 minutes and centrifuge. Repeat until no precipitate forms at the interface.

-

-

Decolorization:

-

Add activated carbon to the deproteinized solution, stir for 30 minutes, and then centrifuge to remove the carbon.

-

-

Dialysis:

-

Transfer the solution to a dialysis bag (e.g., 3500 Da MWCO) and dialyze against deionized water for 48 hours, changing the water every 4 hours.

-

-

Ion-Exchange Chromatography:

-

Apply the dialyzed solution to a DEAE-cellulose column.

-

Elute with a stepwise or linear gradient of NaCl solution (e.g., 0 to 1.0 M).

-

Collect fractions and monitor for polysaccharide content using the phenol-sulfuric acid method.

-

-

Size-Exclusion Chromatography:

-

Pool the fractions containing the polysaccharide of interest and concentrate them.

-

Apply the concentrated sample to a Sephadex G-100 column.

-

Elute with deionized water or a suitable buffer.

-

Collect fractions and monitor for polysaccharide content.

-

-

Lyophilization:

-

Pool the purified fractions and lyophilize to obtain pure this compound.

-

Experimental Workflows and Signaling Pathways

Experimental Workflow for Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects through the NF-κB signaling pathway.

References

Application Note and Protocol: Quantification of DHU-Se1

Application Notes

Introduction

This application note describes a method for the quantitative determination of DHU-Se1 in biological samples such as serum, plasma, and cell culture supernatants. The assay is a sandwich ELISA, a highly sensitive and specific method for detecting and quantifying a target antigen. This assay is intended for research use only and not for use in diagnostic procedures.

Principle of the Assay

The this compound quantification assay is based on the sandwich ELISA technique. A microplate is pre-coated with a monoclonal antibody specific for this compound. When a sample containing this compound is added to the wells, the this compound antigen binds to the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for this compound is added. This detection antibody binds to a different epitope on the this compound protein. Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After a final wash, a substrate solution is added to the wells, and the HRP enzyme catalyzes a color change. The intensity of the color is proportional to the amount of this compound bound in the initial step. The concentration of this compound in the samples is then determined by comparing the optical density of the samples to a standard curve.

Data Presentation

A typical standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

Table 1: Example Standard Curve Data for this compound ELISA

| Standard Concentration (ng/mL) | Mean Absorbance (450 nm) |

| 10 | 2.458 |

| 5 | 1.632 |

| 2.5 | 0.899 |

| 1.25 | 0.475 |

| 0.625 | 0.251 |

| 0.312 | 0.135 |

| 0.156 | 0.078 |

| 0 | 0.012 |

Experimental Protocols

Materials Required

-

This compound ELISA Kit (hypothetical) containing:

-

Pre-coated 96-well microplate

-

This compound Standard

-

Biotin-conjugated anti-DHU-Se1 antibody

-

Streptavidin-HRP

-

Wash Buffer (20x concentrate)

-

TMB Substrate

-

Stop Solution

-

Plate sealers

-

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Absorbent paper

-

Tubes for standard and sample dilutions

Sample Preparation

-

Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Collect the supernatant (serum).[1]

-

Plasma: Collect blood using an appropriate anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the supernatant (plasma).[1]

-

Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 1000 x g.

-

Samples should be stored at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[1]

Reagent Preparation

-

Wash Buffer (1x): Dilute the 20x Wash Buffer concentrate with deionized or distilled water. For example, add 50 mL of 20x Wash Buffer to 950 mL of water to make 1000 mL of 1x Wash Buffer.

-

This compound Standard: Reconstitute the this compound Standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard according to the kit instructions.

-

Biotin-conjugated anti-DHU-Se1 antibody: Dilute the biotin-conjugated antibody to the working concentration in the appropriate buffer as specified in the kit manual.

-

Streptavidin-HRP: Dilute the Streptavidin-HRP to the working concentration in the appropriate buffer as specified in the kit manual.

Assay Procedure

-

Bring all reagents and samples to room temperature before use.

-

Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 2 hours at 37°C.[2]

-

Aspirate the liquid from each well.

-

Add 100 µL of the working solution of Biotin-conjugated anti-DHU-Se1 antibody to each well. Cover with a plate sealer and incubate for 1 hour at 37°C.[3]

-

Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process three times. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.

-

Add 100 µL of the working solution of Streptavidin-HRP to each well. Cover with a plate sealer and incubate for 30 minutes at 37°C.[3]

-

Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process five times. After the last wash, remove any remaining Wash Buffer.

-

Add 90 µL of TMB Substrate to each well.[3] Incubate for 15-30 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Visualizations

References

Application Notes and Protocols for the Characterization of DHU-Se1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the physicochemical characterization and bioactivity assessment of DHU-Se1, a novel selenium-containing polysaccharide. The methodologies outlined below are essential for researchers and professionals involved in the discovery and development of new therapeutic agents.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. This includes determining its molecular weight, monosaccharide composition, and basic structural features.

The molecular weight and its distribution are critical parameters that can influence the bioactivity of polysaccharides.[1] High-Performance Size Exclusion Chromatography (HP-SEC) is a widely used method for this purpose.[1][2]

Table 1: Molecular Weight Parameters of this compound

| Parameter | Method | Result |

| Weight-Average Molecular Weight (Mw) | HP-SEC with Triple Detector Array (TDA) | 150 kDa |

| Number-Average Molecular Weight (Mn) | HP-SEC with Triple Detector Array (TDA) | 120 kDa |

| Polydispersity Index (PDI = Mw/Mn) | Calculated | 1.25 |

Protocol 1: Molecular Weight Determination by HP-SEC-TDA

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of this compound.

Materials:

-

This compound sample

-

High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G4000SWxl)

-

Triple Detector Array (TDA) including a Refractive Index (RI) detector, a Viscometer (VISC), and a Light Scattering (LS) detector[1]

-

Mobile phase: 0.1 M NaNO₃

-

Pullulan standards of known molecular weights for calibration

Procedure:

-

Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Instrument Setup:

-

Equilibrate the HP-SEC system with the mobile phase at a flow rate of 0.5 mL/min.

-

Ensure stable baselines for all three detectors.

-

-

Calibration: Inject a series of pullulan standards of known molecular weights to generate a calibration curve.

-

Sample Analysis: Inject the prepared this compound sample into the HP-SEC system.

-

Data Analysis: Use the software associated with the TDA system to analyze the chromatograms and calculate Mw, Mn, and PDI based on the signals from the RI, VISC, and LS detectors.[1]

Determining the constituent monosaccharides is a crucial step in the structural characterization of polysaccharides.[3] This is typically achieved by acid hydrolysis followed by chromatographic analysis.[4][5]

Table 2: Monosaccharide Composition of this compound

| Monosaccharide | Molar Ratio (%) |

| Glucose (Glc) | 45.2 |

| Galactose (Gal) | 28.6 |

| Mannose (Man) | 15.8 |

| Rhamnose (Rha) | 5.4 |

| Glucuronic Acid (GlcA) | 5.0 |

Protocol 2: Monosaccharide Composition Analysis by HPLC

Objective: To identify and quantify the monosaccharide components of this compound.

Materials:

-

This compound sample

-

Trifluoroacetic acid (TFA)

-

Monosaccharide standards (Glucose, Galactose, Mannose, Rhamnose, Glucuronic Acid)

-

1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Hydrolysis:

-

Weigh 5-10 mg of this compound into a hydrolysis tube.

-

Add 2 mL of 2 M TFA and seal the tube.

-

Heat at 110°C for 4 hours.

-

After cooling, evaporate the TFA under a stream of nitrogen.

-

-

Derivatization:

-

Dissolve the hydrolyzed sample and monosaccharide standards in 0.5 mL of water.

-

Add 0.5 mL of 0.6 M NaOH and 1 mL of 0.4 M PMP in methanol.

-

Incubate at 70°C for 30 minutes.

-

Cool and neutralize with 0.5 mL of 0.6 M HCl.

-

Extract the PMP-labeled monosaccharides with chloroform three times. The aqueous layer containing the derivatives is collected.

-

-

HPLC Analysis:

-

Inject the derivatized sample and standards into the HPLC system.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer.

-

Detect the PMP derivatives at 250 nm.

-

-

Quantification: Identify and quantify the monosaccharides in this compound by comparing the retention times and peak areas with those of the standards.[4]

Bioactivity Assessment

Evaluating the biological activities of this compound is essential to determine its therapeutic potential. Key activities to investigate include antioxidant and immunomodulatory effects.

Antioxidants can neutralize harmful free radicals and are important for preventing oxidative stress-related diseases.[6][7] The antioxidant capacity of this compound can be assessed using various in vitro assays.[8][9]

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 125.4 |

| ABTS Radical Scavenging | 98.2 |

| Ferric Reducing Antioxidant Power (FRAP) | 1.8 mM Fe²⁺ equiv./mg |

Protocol 3: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound sample at various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

Assay:

-

Add 100 µL of the sample or standard solution to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.[9]

Polysaccharides can modulate the immune system by activating immune cells such as macrophages.[10][11] This can be assessed by measuring the production of nitric oxide (NO) and cytokines.[12]

Table 4: Immunomodulatory Effects of this compound on Macrophages

| Parameter | Concentration (µg/mL) | Result |

| Nitric Oxide (NO) Production | 100 | 25.6 µM |

| TNF-α Secretion | 100 | 850 pg/mL |

| IL-6 Secretion | 100 | 1200 pg/mL |

Protocol 4: Macrophage Activation Assay

Objective: To assess the ability of this compound to activate macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound sample

-

Lipopolysaccharide (LPS) (positive control)

-

DMEM cell culture medium

-

Griess reagent for NO detection

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent.

-

Incubate for 10 minutes and measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.[12]

-

-

Cytokine Measurement:

-

Use the cell culture supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Visualization of Workflows and Pathways

Visual representations are crucial for understanding complex experimental processes and biological mechanisms.

Caption: Experimental workflow for this compound characterization.

Caption: Simplified p38 MAPK signaling pathway.

References

- 1. Determination of the molecular weight of low-molecular-weight heparins by using high-pressure size exclusion chromatography on line with a triple detector array and conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do We Set Up or Choose An Optimal Procedure to Determine the Molecular Weight of Polymers with A Good Accuracy Using Size Exclusion Chromatography or Viscometry? A Mini-Review [pubs.sciepub.com]

- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 4. mdpi.com [mdpi.com]

- 5. Monosaccharide composition and glycosidic linkages analysis by ultra high performance liquid chromatography-triple quadrupole tandem mass spectrometry-Case study of plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of immunomodulatory activity of aqueous extract of Calamus rotang - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Analysis of DHU-Se1

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHU-Se1 is a novel synthetic compound under investigation for its potential as a targeted therapeutic agent in oncology. These application notes provide detailed protocols for in vitro experiments designed to characterize the cellular effects of this compound on cancer cell lines. The primary assays outlined herein focus on evaluating the impact of this compound on cell proliferation, apoptosis, and cell cycle progression. The data presented is based on studies conducted with the human cervical cancer cell line, HeLa.

Experimental Workflows

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.

Caption: General experimental workflow for in vitro this compound analysis.

Data Summary

The following tables summarize the quantitative data from in vitro experiments assessing the effects of this compound on HeLa cells.

Table 1: Effect of this compound on HeLa Cell Proliferation (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 10 | 1.02 ± 0.06 | 81.6 |

| 25 | 0.78 ± 0.05 | 62.4 |

| 50 | 0.45 ± 0.04 | 36.0 |

| 100 | 0.21 ± 0.03 | 16.8 |

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 25 | 70.1 ± 3.5 | 18.4 ± 1.2 | 11.5 ± 0.9 |

| 50 | 45.8 ± 2.8 | 35.7 ± 2.2 | 18.5 ± 1.5 |

| 100 | 15.3 ± 1.9 | 55.2 ± 3.1 | 29.5 ± 2.0 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (PI Staining)

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| 0 (Control) | 55.4 ± 2.7 | 28.1 ± 1.9 | 16.5 ± 1.3 | 1.2 ± 0.3 |

| 25 | 68.2 ± 3.1 | 15.3 ± 1.1 | 10.5 ± 0.8 | 6.0 ± 0.7 |

| 50 | 75.9 ± 3.8 | 8.2 ± 0.9 | 5.9 ± 0.6 | 10.0 ± 1.1 |

| 100 | 40.1 ± 2.5 | 5.5 ± 0.7 | 4.4 ± 0.5 | 50.0 ± 3.0 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical cancer)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

-

Materials:

-

HeLa cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

-

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (0, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[2][3][4][5]

-

Materials:

-

HeLa cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

-

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with this compound (0, 25, 50, 100 µM) for 48 hours.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.[6][7][8][9]

-

Materials:

-

HeLa cells

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Protocol:

-

Seed and treat HeLa cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-cancer effects by inhibiting the MAPK/ERK pathway, a common mechanism for cancer therapeutics.

Caption: Proposed this compound mechanism via MAPK/ERK pathway inhibition.

Logical Relationships of this compound's Effects

The diagram below outlines the logical progression from this compound treatment to the observed cellular outcomes.

Caption: Logical flow of this compound's anti-cancer effects.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

- 6. Analysis of Cell Cycle [cyto.purdue.edu]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. vet.cornell.edu [vet.cornell.edu]

Application Notes and Protocols for Studying the Effects of a Novel Compound in Animal Models of Non-Alcoholic Fatty Liver Disease (NAFLD)

Disclaimer: Initial searches for a compound specifically named "DHU-Se1" did not yield any scientific literature detailing its effects in animal models. Therefore, the following Application Notes and Protocols are provided as a generalized template for researchers, scientists, and drug development professionals interested in studying the effects of a novel therapeutic agent on Non-Alcoholic Fatty Liver Disease (NAFLD) in a preclinical setting. This document offers a framework that can be adapted to a specific compound of interest.

Introduction to Animal Models of NAFLD

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. In some individuals, NAFLD can progress to a more severe form called non-alcoholic steatohepatitis (NASH), which involves liver inflammation and damage, and can lead to cirrhosis and hepatocellular carcinoma. Animal models are indispensable tools for understanding the pathophysiology of NAFLD and for evaluating the efficacy of new therapeutic interventions. These models can be broadly categorized into dietary, genetic, and combination models, each with distinct advantages and limitations.

Commonly Used Animal Models for NAFLD/NASH Research

The selection of an appropriate animal model is critical and depends on the specific research question. The following table summarizes the key characteristics of some of the most widely used rodent models of NAFLD and NASH.

| Model | Method of Induction | Key Pathological Features | Advantages | Limitations |

| High-Fat Diet (HFD) | Feeding a diet with a high percentage of calories from fat. | Obesity, insulin resistance, hepatic steatosis. | Mimics the metabolic syndrome seen in many NAFLD patients. | Slow progression to fibrosis; may not fully recapitulate the inflammatory features of NASH. |

| Methionine- and Choline-Deficient (MCD) Diet | Feeding a diet lacking methionine and choline. | Hepatic steatosis, inflammation, and fibrosis. | Rapid and robust induction of NASH and fibrosis. | Associated with weight loss and lacks the systemic metabolic phenotype (e.g., obesity, insulin resistance) of human NASH. |

| High-Fat, High-Fructose/Sucrose Diet | Feeding a diet rich in fats and simple sugars. | Obesity, insulin resistance, hepatic steatosis, and mild inflammation. | More closely mimics the "Western diet" and associated metabolic dysregulation. | Fibrosis development can be slow and variable. |

| ob/ob Mice | Spontaneous mutation in the leptin gene leading to hyperphagia. | Obesity, insulin resistance, hyperglycemia, and hepatic steatosis. | Genetically defined model of obesity and metabolic syndrome. | Typically develop only mild liver inflammation and minimal fibrosis. |

| db/db Mice | Mutation in the leptin receptor gene. | Obesity, severe type 2 diabetes, insulin resistance, and hepatic steatosis. | Strong diabetic phenotype. | Similar to ob/ob mice, they do not consistently develop significant liver fibrosis. |

Experimental Protocol: Evaluation of a Test Compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol describes a general procedure for inducing NAFLD in mice using a high-fat diet and subsequently evaluating the therapeutic potential of a novel compound.

I. Materials and Reagents

-

C57BL/6J mice (male, 6-8 weeks old)

-

Standard chow diet (control)

-

High-fat diet (e.g., 60% kcal from fat)

-

Test compound

-

Vehicle for test compound

-

Blood collection tubes (e.g., EDTA-coated)

-

Reagents for biochemical assays (ALT, AST, triglycerides, cholesterol)

-

Histology supplies (formalin, paraffin, hematoxylin and eosin stain, Oil Red O stain)

-

RNA extraction and qPCR reagents

II. Experimental Procedure

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Model Induction:

-

Divide mice into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet (HFD).

-

Maintain mice on their respective diets for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

-

Compound Treatment:

-

After the induction period, divide the HFD-fed mice into two subgroups: one receiving the vehicle and the other receiving the test compound.

-

Administer the test compound and vehicle daily for a predetermined period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Continue to feed all groups their respective diets during the treatment period.

-

-

Sample Collection:

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood via cardiac puncture or retro-orbital sinus for biochemical analysis.

-

Euthanize the mice and carefully dissect the liver. Weigh the liver and take sections for histology and molecular analysis.

-

-

Biochemical Analysis:

-

Centrifuge the blood to separate the plasma.

-

Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Measure plasma levels of triglycerides and total cholesterol.

-

-

Histological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.

-

Embed a portion of the liver in optimal cutting temperature (OCT) compound and freeze for Oil Red O staining to visualize lipid accumulation.

-

-

Gene Expression Analysis:

-

Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.

-

Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Acta2).

-

Data Presentation

The following tables provide a template for structuring the quantitative data obtained from the described experiments.

Table 1: Effects of Test Compound on Body and Liver Weight

| Group | Initial Body Weight (g) | Final Body Weight (g) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) |

| Chow + Vehicle | ||||

| HFD + Vehicle | ||||

| HFD + Test Compound |

Table 2: Effects of Test Compound on Plasma Biochemical Parameters

| Group | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |

| Chow + Vehicle | ||||

| HFD + Vehicle | ||||

| HFD + Test Compound |

Table 3: Effects of Test Compound on Hepatic Gene Expression (Fold Change vs. Chow + Vehicle)

| Group | Srebf1 | Fasn | Tnf | Il6 | Col1a1 | Acta2 |

| HFD + Vehicle | ||||||

| HFD + Test Compound |

Visualizations

Experimental Workflow

Application Notes and Protocols for DHU-Se1 in Antioxidant Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "DHU-Se1" is used herein as a representative name for a selenium-containing polysaccharide. The experimental protocols and data presented are based on established methodologies and published findings for similar selenium-containing polysaccharides and are intended for research and development purposes.

Introduction to this compound and its Antioxidant Potential

This compound is a novel selenium-containing polysaccharide, a class of compounds gaining significant attention for their potent antioxidant properties. Selenium is an essential trace element crucial for various physiological functions, including the body's antioxidant defense system.[1][2] When incorporated into polysaccharides, selenium can enhance their bioavailability and antioxidant efficacy, making them promising candidates for nutraceutical and pharmaceutical applications.[1][2]

The antioxidant activity of selenium-containing polysaccharides like this compound stems from their ability to scavenge free radicals, chelate metal ions, and modulate the activity of endogenous antioxidant enzymes.[3][4] These compounds can donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, thereby mitigating oxidative stress and cellular damage.[3][4] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.

These application notes provide detailed protocols for the comprehensive assessment of the in vitro antioxidant activity of this compound.

Quantitative Data Summary

The following tables summarize the antioxidant activities of various selenium-containing polysaccharides, which can be used as a reference for evaluating the performance of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: DPPH Radical Scavenging Activity of Selenium-Containing Polysaccharides

| Polysaccharide | Source | IC50 (mg/mL) | Reference |

| Se-Lanzhou Lily Polysaccharides | Lanzhou Lily | 0.32 | [5] |

| Se-Artemisia sphaerocephala Polysaccharide | Artemisia sphaerocephala | ~0.5 (estimated from graph) | [1][2] |

| Se-Lotus Root Polysaccharide | Lotus Root | Not specified | [3] |

Table 2: ABTS Radical Scavenging Activity of Selenium-Containing Polysaccharides

| Polysaccharide | Source | IC50 (mg/mL) | Reference |

| Se-Lotus Root Polysaccharide | Lotus Root | Not specified (Max scavenging rate 52.17%) | [3] |

| Se-Cardamine violifolia Polysaccharides | Cardamine violifolia | Not specified | [6] |

Table 3: Hydroxyl Radical Scavenging Activity of Selenium-Containing Polysaccharides

| Polysaccharide | Source | IC50 (mg/mL) | Reference |

| Se-Artemisia sphaerocephala Polysaccharide | Artemisia sphaerocephala | ~1.0 (estimated from graph) | [1][2] |

| Se-Cardamine violifolia Polysaccharides | Cardamine violifolia | Not specified | [6] |

Table 4: Superoxide Radical Scavenging Activity of Selenium-Containing Polysaccharides

| Polysaccharide | Source | IC50 (mg/mL) | Reference |

| Se-Artemisia sphaerocephala Polysaccharide | Artemisia sphaerocephala | ~0.75 (estimated from graph) | [1][2] |

| Se-Lotus Root Polysaccharide | Lotus Root | Not specified (Max scavenging rate 85.23%) | [3] |

Experimental Protocols

Herein are detailed protocols for assessing the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8][9]

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in distilled water or an appropriate solvent. Create a series of dilutions (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/mL).

-

Prepare a 0.1 mM DPPH solution in methanol.

-

In a 96-well plate, add 100 µL of the this compound dilutions to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Use ascorbic acid as a positive control in the same concentration range as the sample.

-

For the blank, use 100 µL of methanol instead of the DPPH solution. For the control, use 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.[7][8]

-

Calculate the scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless form. The change in absorbance is measured spectrophotometrically.[10][11][12]

Materials:

-

This compound sample

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[11]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ solution.[11]

-

Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a 96-well plate, add 20 µL of the this compound dilutions to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Use ascorbic acid or Trolox as a positive control.

-

Incubate the plate at room temperature for 6-10 minutes.[11]

-

Measure the absorbance at 734 nm.[11]

-

Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

-

Determine the IC50 value.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species. The Fenton reaction (Fe²+ + H₂O₂) is commonly used to generate hydroxyl radicals, which are then detected by a scavenger probe.[13][14]

Materials:

-

This compound sample

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Salicylic acid or o-phenanthroline[14]

-

Phosphate buffer (pH 7.4)

-

Mannitol (positive control)

-

Spectrophotometer

Protocol (using salicylic acid):

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a test tube, mix 1 mL of the this compound sample, 1 mL of 9 mM salicylic acid-ethanol solution, and 1 mL of 9 mM FeSO₄ solution.

-

Initiate the reaction by adding 1 mL of 8.8 mM H₂O₂.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 510 nm.

-

Use mannitol as a positive control.

-

The scavenging activity is calculated as: Scavenging Activity (%) = [1 - (A_sample - A_blank) / A_control] x 100 Where A_sample is the absorbance of the sample, A_blank is the absorbance of the reaction mixture without salicylic acid, and A_control is the absorbance of the reaction mixture without the sample.

-

Determine the IC50 value.

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the red color of the complex.[15][16][17]

Materials:

-

This compound sample

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol

-

EDTA (positive control)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a test tube, add 1 mL of the this compound sample to 0.05 mL of 2 mM FeCl₂.

-

After 30 seconds, add 0.2 mL of 5 mM ferrozine to initiate the reaction.

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm.[15]

-

Use EDTA as a positive control.

-

The chelating activity is calculated as: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance of the sample.

-

Determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the in vitro antioxidant activity of this compound.

Cellular Antioxidant Signaling Pathway

Caption: Proposed cellular antioxidant mechanism of this compound via the Nrf2-ARE pathway.

References

- 1. [Selenium compounds in redox regulation of inflammation and apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Metabolism Pathways in Vitamins, Polyphenols, and Selenium: Parallels and Divergences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Structure characterization and antioxidant activity analysis of polysaccharides from Lanzhou Lily [frontiersin.org]

- 6. Nontoxic Levels of Se-Containing Compounds Increase Survival by Blocking Oxidative and Inflammatory Stresses via Signal Pathways Whereas High Levels of Se Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.2.3. Determination of the Antioxidant Activity of the Polysaccharides [bio-protocol.org]

- 8. Antioxidant Activity of Water-soluble Polysaccharides from Brasenia schreberi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 10. Antioxidant Activity and Biocompatibility of Fructo-Polysaccharides Extracted from a Wild Species of Ornithogalum from Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.8. ABTS Radical Scavenging Activity of TPS with Different Molecular Weight [bio-protocol.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. 2.3.1. Hydroxyl Radical (·OH) Scavenging Capacity [bio-protocol.org]

- 14. 3.6.3. Hydroxyl Radical Scavenging Activity [bio-protocol.org]

- 15. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]

- 16. Characterization of Polysaccharides with Antioxidant and Hepatoprotective Activities from the Edible Mushroom Oudemansiella radicata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ferrous Ion-chelating Activity [protocols.io]

DHU-Se1 as an Immunomodulatory Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction